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Compound of Interest

Compound Name: Iferanserin

Cat. No.: B8103043

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Development: It is important to note that the clinical development of
Iferanserin (VEN-309) was discontinued following the failure of its pivotal Phase 3 clinical trial
to meet its primary and secondary endpoints. This guide provides a comprehensive overview of
the available scientific and clinical information for research and informational purposes.

Introduction

Iferanserin (also known as VEN-309) is a selective 5-HT2A receptor antagonist that was under
investigation as a topical, intra-rectal formulation for the treatment of symptomatic internal
hemorrhoid disease. Developed by Ventrus Biosciences, the drug aimed to alleviate key
symptoms of hemorrhoids, including bleeding, itching, and pain, by targeting the serotonin 5-
HT2A receptors, which are believed to play a role in the pathophysiology of the condition.

Mechanism of Action

Iferanserin is a selective antagonist of the serotonin 5-HT2A receptor. The proposed
mechanism of action for the treatment of hemorrhoids was based on the role of these receptors
in vasoconstriction and platelet aggregation. Serotonin (5-hydroxytryptamine, 5-HT) is known to
cause contraction of vascular smooth muscle, and 5-HT2A receptors are implicated in this
process. By blocking these receptors in the anorectal region, Iferanserin was hypothesized to
improve blood flow and reduce the vascular engorgement and swelling characteristic of
hemorrhoids.
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Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the
Gqg/G11 pathway. Activation of this pathway by serotonin leads to the stimulation of
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers the release of intracellular
calcium (Ca2*), while DAG activates protein kinase C (PKC). This cascade ultimately results in
smooth muscle contraction. Iferanserin, as an antagonist, was expected to block this signaling
cascade, leading to vasodilation and a reduction in hemorrhoidal symptoms.
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Figure 1: Proposed 5-HT2A Receptor Signaling Pathway and Iferanserin's Point of
Antagonism.

Clinical Research Program

The clinical development of Iferanserin for hemorrhoid disease included Phase 2b and a
pivotal Phase 3 trial.

Phase 2b Clinical Trial

A prospective, randomized, double-blind, placebo-controlled Phase 2b study was conducted to
evaluate the efficacy and tolerability of Iferanserin.

Experimental Protocol:
e Study Design: Randomized, double-blind, placebo-controlled.

o Patient Population: 121 outpatients with Goligher grade I, Il, and/or lll internal hemorrhoids
and bleeding.

e Treatment Arms:
o Iferanserin ointment (10 mg) administered intra-anally twice daily (BID) for 14 days.
o Placebo ointment administered intra-anally twice daily (BID) for 14 days.

o Primary Efficacy Endpoints: Patient-reported severity of daily bleeding and itching on a 10-
point scale.

o Secondary Efficacy Endpoints: Physician-assessed frequency and intensity of hemorrhoid
symptoms.

Results:
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. Iferanserin (10 mg
Endpoint BID) Placebo p-value

Patient-Reported
Outcomes

Reduction in Bleeding

) Statistically Significant - <0.05
Severity (from Day 1)
Reduction in Itching o o

) Statistically Significant - <0.05
Severity (from Day 2)
Physician-Assessed
Outcomes
Reduction in Bleeding o o

Statistically Significant - <0.05

Frequency (at Day 14)

Adverse events were reported to be mild, infrequent, and with no significant differences
between the Iferanserin and placebo groups.

Phase 3 Clinical Trial (Pivotal)

A pivotal Phase 3, randomized, double-blind, placebo-controlled trial was conducted to confirm
the efficacy and safety of Iferanserin.

Experimental Protocol:
» Study Design: Randomized, double-blind, placebo-controlled, multicenter.
o Patient Population: 603 patients with grade 1-3 internal hemorrhoids.

e Treatment Arms:

o

Iferanserin (0.5% ointment) for 14 days.

o

Iferanserin (0.5% ointment) for 7 days followed by placebo for 7 days.

o

Placebo for 14 days.
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e Primary Efficacy Endpoint: Elimination of bleeding from day 7 through day 14 of treatment.

e Secondary Efficacy Endpoints: Elimination of itching and pain from day 7 through day 14 of
treatment.

Results:

The Phase 3 trial failed to demonstrate a statistically significant improvement for Iferanserin
over placebo for both the primary and secondary endpoints in either treatment arm. As a result
of these findings, Ventrus Biosciences discontinued the development of Iferanserin. No
specific quantitative data from this trial have been publicly released.

Pharmacokinetics and Toxicology

There is limited publicly available information regarding the pharmacokinetics (absorption,
distribution, metabolism, and excretion) and toxicology of Iferanserin. As a topically applied
medication with an intended local site of action, systemic absorption was expected to be low.
Preclinical toxicology studies would have been conducted to support clinical development, but
the details of these studies and their findings have not been published.

Summary and Conclusion

Iferanserin was an investigational selective 5-HT2A receptor antagonist developed for the
topical treatment of hemorrhoid disease. The rationale for its use was based on the role of 5-
HT2A receptors in vasoconstriction, with the hypothesis that blocking these receptors would
alleviate the vascular symptoms of hemorrhoids. While a Phase 2b clinical trial showed
promising results in reducing bleeding and itching, the subsequent pivotal Phase 3 trial failed to
meet its efficacy endpoints. Consequently, the development of Iferanserin was discontinued.
This guide summarizes the available information on Iferanserin for academic and research
purposes, highlighting the trajectory of a promising compound that ultimately did not
demonstrate sufficient efficacy in late-stage clinical trials.
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Figure 2: Iferanserin (VEN-309) Development Workflow.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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